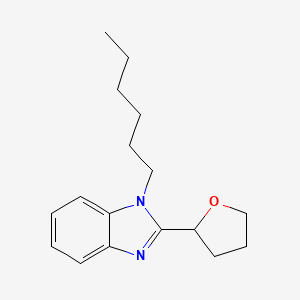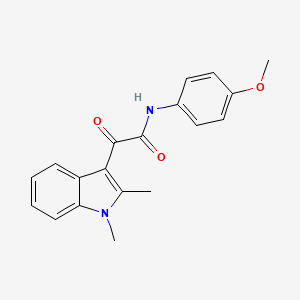![molecular formula C31H32N8O B11418056 N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418056.png)
N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” is a complex organic compound that features a unique structure combining a benzyl group, a methylamino group, and a hexazatetracyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” can be approached through a multi-step organic synthesis process. The key steps may include:
Formation of the hexazatetracyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Attachment of the benzyl(methyl)amino group: This step may involve nucleophilic substitution reactions where a benzyl(methyl)amine reacts with a suitable electrophilic intermediate.
Coupling with the butanamide moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The hexazatetracyclo framework can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, H2O2
Reducing agents: LiAlH4, NaBH4
Coupling reagents: EDCI, DCC, HATU
Major Products
Oxidation products: Benzaldehyde, benzoic acid
Reduction products: Corresponding amines
Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of “N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction modulation: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a benzyl(methyl)amino group with a hexazatetracyclo framework and a butanamide moiety. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H32N8O |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C31H32N8O/c1-37(22-23-12-4-2-5-13-23)21-11-20-32-28(40)19-10-18-27-34-35-31-38(27)26-17-9-8-16-25(26)30-33-29(36-39(30)31)24-14-6-3-7-15-24/h2-9,12-17H,10-11,18-22H2,1H3,(H,32,40) |
InChI Key |
VSTOVGHKKJUCHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417987.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11418000.png)
![3-[(Acetyloxy)methyl]-7-{[(3-cyanophenyl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418007.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(naphthalen-1-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418018.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11418035.png)
![(4E)-4-({1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11418037.png)
![7-(4-chlorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418040.png)
![3-(4-ethylphenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418044.png)
![methyl 4-[8-cyano-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11418048.png)
![Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11418050.png)
![Methyl {2-[(4-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11418054.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11418058.png)

